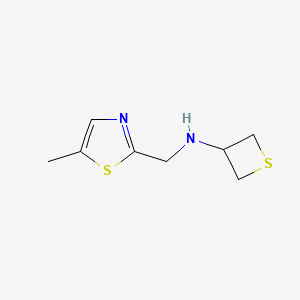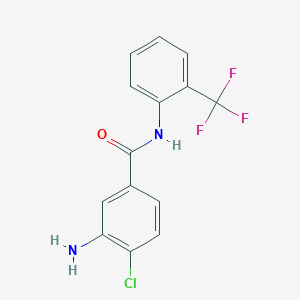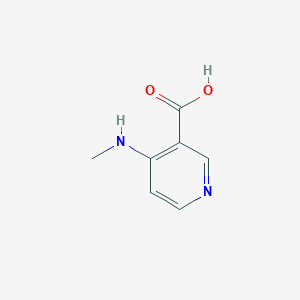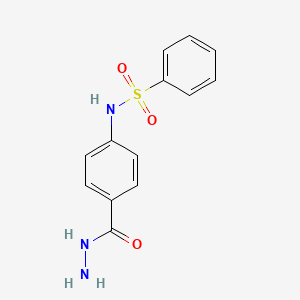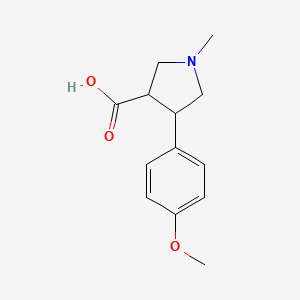
4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methylpyrrolidine ring, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing catalysts and specific reaction conditions to increase yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The exact pathways and effects depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylboronic acid: This compound shares the methoxyphenyl group and is used in various organic reactions.
4-Methoxyphenylacetic acid: Another similar compound with applications in organic synthesis.
4-Methoxyphenylpiperazine: This compound is used in medicinal chemistry and shares structural similarities.
Uniqueness
4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its combination of a methoxyphenyl group, a pyrrolidine ring, and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-14-7-11(12(8-14)13(15)16)9-3-5-10(17-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3,(H,15,16) |
Clé InChI |
JHYGAISMVHBDBD-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12989476.png)
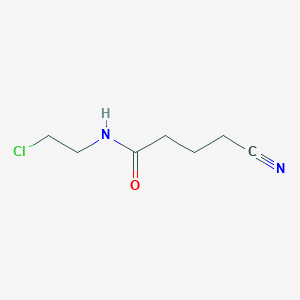
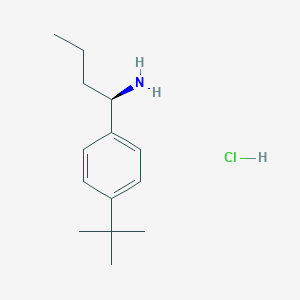
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12989489.png)
![[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester](/img/structure/B12989510.png)
![3-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B12989513.png)
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12989518.png)

![2-(Piperidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12989533.png)
![7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12989534.png)
